1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone
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Overview
Description
1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group at the 6-position and an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of molecular iodine as a catalyst in a three-component coupling reaction, which includes 2-aminopyridine derivatives, acetophenones, and dimedone in an aqueous medium under aerobic conditions . These methods are favored for their high yields and environmentally benign conditions.
Chemical Reactions Analysis
1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antiviral, anticancer, anti-inflammatory, and antibacterial properties.
Biological Studies: The compound is studied for its potential as a GABA receptor agonist, which can be useful in treating insomnia and anxiety.
Industrial Applications: It is utilized in the synthesis of various heterocyclic compounds that are important in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmitters in the brain, which leads to sedative and anxiolytic effects . Additionally, its anticancer properties are attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
1-(6-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone is unique compared to other imidazo[1,2-a]pyridine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
Zolpidem: Used as a sedative and hypnotic agent.
Alpidem: An anxiolytic agent.
Minodronic Acid: Used for the treatment of osteoporosis.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and specific applications, highlighting the versatility and importance of this chemical scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-(6-phenylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-9-16-15-8-7-13(10-17(14)15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLBMCHJRCQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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